molecular formula C19H17N5O5S B12384741 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

Cat. No.: B12384741
M. Wt: 427.4 g/mol
InChI Key: FFINEEDMYJBAMR-UFFVCSGVSA-N
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Description

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide is a complex organic compound that features a pyrimidine ring, a sulfonylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the pyrimidine and benzamide moieties can engage in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various fields.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H17N5O5S/c1-12-4-2-5-13(8-12)10-21-23-17(25)14-6-3-7-15(9-14)24-30(28,29)16-11-20-19(27)22-18(16)26/h2-11,24H,1H3,(H,23,25)(H2,20,22,26,27)/b21-10+

InChI Key

FFINEEDMYJBAMR-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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